molecular formula C26H20N2O4 B2553746 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 210639-99-9

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate

Cat. No.: B2553746
CAS No.: 210639-99-9
M. Wt: 424.456
InChI Key: BSEUSDBTJQBXTB-UHFFFAOYSA-N
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Description

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is a useful research compound. Its molecular formula is C26H20N2O4 and its molecular weight is 424.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches

    The synthesis of complex organic molecules often involves novel methodologies that can provide insights into the efficiency and applicability of different chemical reactions. For example, a study describes the synthesis of ethyl [carboxy,6-14C2]-4-hydroxy-2-methyl-(6a) benzoate, demonstrating a method for deoxygenation of resorcylate esters to produce hydroxybenzoates, which could be related to the synthesis pathway of the compound (Bartlett et al., 1983).

  • Structural Characterization

    Detailed structural analysis is crucial for understanding the properties and potential applications of complex molecules. A study on the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determined through X-ray crystallography, provides valuable information on the molecular geometry and intermolecular interactions, which are essential for predicting the behavior of similar compounds (Manolov et al., 2012).

Potential Applications

  • Catalysis and Chemical Reactions

    The study of compounds with complex structures can lead to the development of new catalysts or reactive species for chemical transformations. For instance, the synthesis and application of diiron(III) complexes with tridentate ligands, which act as functional models for methane monooxygenases, demonstrate the potential for complex organic molecules to be used in catalyzing hydroxylation reactions (Sankaralingam & Palaniandavar, 2014).

  • Molecular Docking and Medicinal Chemistry

    Advanced computational techniques, such as molecular docking, are employed to predict the interaction of complex molecules with biological targets, which is crucial for drug development. Research into chromeno[4,3-b]pyridine derivatives and their potential as anti-cancer agents through computational ADME and Lipinski's analysis followed by molecular docking studies illustrates how complex molecules similar to "6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate" might be explored for medicinal applications (Ghani et al., 2022).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions in this field could involve the development of new drugs with imidazole as a core structure.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromene, which is synthesized from 6-ethyl-4-oxo-4H-chromene-3-carboxylic acid and 1-methyl-1H-benzo[d]imidazole. The second intermediate is benzoic acid 7-(bromomethyl)-2-oxo-2H-chromene-4-yl ester, which is synthesized from 7-hydroxy-2-oxo-2H-chromene-4-carboxylic acid and benzyl bromide. The two intermediates are then coupled using standard esterification conditions to form the final product.", "Starting Materials": [ "6-ethyl-4-oxo-4H-chromene-3-carboxylic acid", "1-methyl-1H-benzo[d]imidazole", "7-hydroxy-2-oxo-2H-chromene-4-carboxylic acid", "benzyl bromide", "N,N-dimethylformamide", "thionyl chloride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "hexane" ], "Reaction": [ "Synthesis of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromene:", "Step 1: Dissolve 6-ethyl-4-oxo-4H-chromene-3-carboxylic acid and 1-methyl-1H-benzo[d]imidazole in N,N-dimethylformamide.", "Step 2: Add thionyl chloride dropwise to the reaction mixture while stirring.", "Step 3: Heat the reaction mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add triethylamine.", "Step 5: Add sodium bicarbonate to the reaction mixture to neutralize the acid.", "Step 6: Extract the product with ethyl acetate and wash with water.", "Step 7: Dry the product over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromene.", "Synthesis of benzoic acid 7-(bromomethyl)-2-oxo-2H-chromene-4-yl ester:", "Step 1: Dissolve 7-hydroxy-2-oxo-2H-chromene-4-carboxylic acid and benzyl bromide in N,N-dimethylformamide.", "Step 2: Add triethylamine to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Pour the reaction mixture into water and extract with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Evaporate the solvent to obtain the intermediate benzoic acid 7-(bromomethyl)-2-oxo-2H-chromene-4-yl ester.", "Coupling of the two intermediates:", "Step 1: Dissolve the two intermediates in a mixture of ethyl acetate and hexane.", "Step 2: Add triethylamine and heat the reaction mixture at reflux for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and wash with water.", "Step 4: Dry the product over anhydrous sodium sulfate and evaporate the solvent to obtain the final product 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate." ] }

CAS No.

210639-99-9

Molecular Formula

C26H20N2O4

Molecular Weight

424.456

IUPAC Name

[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] benzoate

InChI

InChI=1S/C26H20N2O4/c1-3-16-13-18-23(14-22(16)32-26(30)17-9-5-4-6-10-17)31-15-19(24(18)29)25-27-20-11-7-8-12-21(20)28(25)2/h4-15H,3H2,1-2H3

InChI Key

BSEUSDBTJQBXTB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C

solubility

not available

Origin of Product

United States

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